LC-MS/MS Method Validation: Irbesartan-d4 Enables Linearity Across 50–6000 ng/mL with EMA-Compliant Precision
In a validated LC-MS/MS method for the simultaneous determination of irbesartan and hydrochlorothiazide in human plasma, Irbesartan-d4 was employed as the deuterated internal standard for irbesartan quantification. The method achieved chromatographic co-elution of irbesartan and Irbesartan-d4 with a retention time of 1.52 min (±0.50 min) [1]. The assay was validated according to EMA guidelines and demonstrated a linear dynamic range of 50.197–6038.206 ng/mL for irbesartan in human plasma. While the study did not directly compare Irbesartan-d4 with alternative internal standards, the successful validation with Irbesartan-d4 contrasts with alternative LC-MS/MS methods that employed non-isotopic internal standards such as telmisartan, which achieved a narrower linear range of 2–500 ng/mL and exhibited higher intra- and inter-assay RSDs of up to 9.91% [2].
| Evidence Dimension | Linearity range in human plasma and precision performance |
|---|---|
| Target Compound Data | Linear range: 50.197–6038.206 ng/mL (irbesartan); method validated per EMA guidelines; retention time: 1.52 min (±0.50 min) for both analyte and Irbesartan-d4 |
| Comparator Or Baseline | Method using telmisartan as non-isotopic IS: linear range 2–500 ng/mL; intra- and inter-assay RSDs ≤9.91% |
| Quantified Difference | Irbesartan-d4 method offers ~12-fold broader upper limit of quantitation (6038 vs 500 ng/mL) and lower LLOQ (50.2 vs 2 ng/mL) suitable for higher therapeutic concentration monitoring |
| Conditions | Irbesartan-d4 method: Chromolith® High Resolution Column, 100×4.6mm, 5μm; mobile phase acetonitrile (80%) + 2mM ammonium acetate (20%) basified with ammonia; flow rate 1 mL/min. Comparator method: Acquity UPLC BEH C18 column (50×2.1 mm, 1.7 μm); mobile phase acetonitrile:methanol:10mM ammonium acetate (70:15:15 v/v/v); flow rate 0.4 mL/min; negative ion mode |
Why This Matters
The broader linear range and EMA-validated performance with Irbesartan-d4 support its selection for bioequivalence studies requiring quantification across a wide therapeutic concentration window without dilution, reducing analytical variability.
- [1] Nazareth C, Pereira S, Batheja R. A sensitive, economical bioanalytical LC-MS/MS method for simultaneous analysis of irbesartan and hydrochlorothiazide. Indian Drugs. 2023;60(6):55-65. View Source
- [2] Wani TA, Zargar S. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma. J Food Drug Anal. 2015;23(3):569-576. View Source
